molecular formula C11H16O3 B12120783 5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde

Cat. No.: B12120783
M. Wt: 196.24 g/mol
InChI Key: BDLZNGFYFPBXMQ-UHFFFAOYSA-N
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Description

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde is an organic compound with a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3-methyl-butoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-methyl-butoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(3-Methyl-butoxymethyl)-furan-2-carboxylic acid.

    Reduction: 5-(3-Methyl-butoxymethyl)-furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methyl-butoxymethyl)-benzene: Similar structure but with a benzene ring instead of a furan ring.

    5-(3-Methyl-butoxymethyl)-pyridine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

5-(3-Methyl-butoxymethyl)-furan-2-carbaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs with benzene or pyridine rings.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(3-methylbutoxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H16O3/c1-9(2)5-6-13-8-11-4-3-10(7-12)14-11/h3-4,7,9H,5-6,8H2,1-2H3

InChI Key

BDLZNGFYFPBXMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC1=CC=C(O1)C=O

Origin of Product

United States

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